molecular formula C5H5ClN2O2 B13008260 2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B13008260
M. Wt: 160.56 g/mol
InChI Key: KVGITPRRBIIXLB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylimidazole with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include alcohols or ketones derived from the oxidation of the methyl group.

    Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals and as a precursor for functional materials in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-imidazole-4-carboxylic acid
  • 4-Methyl-1H-imidazole-5-carboxylic acid
  • 2-Chloro-4-methyl-1H-imidazole

Uniqueness

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid is unique due to the specific combination of substituents on the imidazole ring. The presence of both a chlorine atom and a carboxylic acid group provides distinct reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

2-chloro-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10)

InChI Key

KVGITPRRBIIXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)Cl)C(=O)O

Origin of Product

United States

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